molecular formula C25H21N3O3 B2642167 7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-30-5

7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2642167
CAS No.: 932541-30-5
M. Wt: 411.461
InChI Key: MIURJRSMRTTXDI-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. The molecule is substituted with methoxy groups at positions 7 and 8 of the quinoline ring, a 4-methoxyphenyl group at position 3, and a phenyl group at position 1. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery.

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-29-18-11-9-16(10-12-18)24-20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)28(27-24)17-7-5-4-6-8-17/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIURJRSMRTTXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7,8-Dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups in the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,8-Dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act on signaling pathways such as the P53 pathway, which is involved in cell cycle regulation and apoptosis . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substitution Effects

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Key References
Target Compound : 7,8-Dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline 7,8-OCH₃; 3-(4-OCH₃-Ph); 1-Ph ~425–460 (estimated) Likely anti-inflammatory/CNS activity (inferred from analogs)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 4-NH-(4-OH-Ph); 3-NH₂ 320.33 Potent NO inhibition (IC₅₀ submicromolar), anti-inflammatory via iNOS/COX-2 suppression
ELND006 (Gamma-secretase inhibitor) 4-Cyclopropyl; 7,8-F; 5-(CF₃-Ph-SO₂) 472.42 Selective Aβ inhibition over Notch; CNS applications
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline 5-(4-Cl-Ph-CH₂); 7,8-OCH₃; 3-(4-OCH₃-Ph) 459.9 Undisclosed activity; structural similarity suggests metabolic stability
7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline 5-(4-OCH₃-Ph-CH₂); 7,8-OCH₃; 3-Ph 425.49 Unknown activity; high purity (95%+) noted

Pharmacological Insights

  • Anti-inflammatory Activity: The 3-amino-4-(4-hydroxyphenylamino) derivative (2i) demonstrated potent inhibition of LPS-stimulated NO production (IC₅₀ ~1400W level) . Methoxy groups at positions 7 and 8 are electron-donating, which may enhance aromatic interactions with enzyme active sites (e.g., iNOS or COX-2) .
  • CNS Modulation :

    • ELND006 and ELND007, with trifluoromethylsulfonyl and pyridinyl groups, show gamma-secretase selectivity. The target compound’s methoxy substituents lack the electron-withdrawing effects of fluorine or sulfonyl groups, suggesting divergent target profiles .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 8-chloro-2-(4-methoxyphenyl) derivatives (e.g., via condensation of dichloroquinoline esters with substituted hydrazines) . Deuterated analogs (e.g., 8l) highlight the feasibility of isotopic labeling for pharmacokinetic studies .

Physicochemical and Computational Properties

  • LogP and Solubility :

    • The target compound’s methoxy groups increase hydrophobicity (predicted XLogP3 ~4.7–5.0), similar to 5-[(4-chlorophenyl)methyl] analogs (XLogP3 = 4.7) . This may enhance membrane permeability but reduce aqueous solubility.
    • Compared to hydroxyl-bearing analogs (e.g., 2i), methoxy substitution improves metabolic stability by resisting phase II conjugation .

Structure-Activity Relationship (SAR) Trends

  • Position 3 Substituents :
    • Aryl groups (e.g., 4-methoxyphenyl) at position 3 are critical for target engagement. Replacement with alkyl chains diminishes activity in anti-inflammatory models .

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